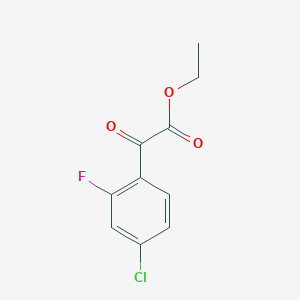

Ethyl 4-chloro-2-fluorobenzoylformate

Description

Ethyl 4-chloro-2-fluorobenzoylformate (CAS 228998-72-9) is an ester derivative with the molecular formula C₁₀H₈ClFO₃ and a molecular weight of 230.62 g/mol . Its structure features a benzoylformate core (a ketone-adjacent ester group) substituted with chlorine at the 4-position and fluorine at the 2-position on the aromatic ring. This compound is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive α-keto ester moiety and halogen substituents, which enhance electronic effects and metabolic stability.

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRAMEBZOXFRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641285 | |

| Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228998-72-9 | |

| Record name | Ethyl (4-chloro-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-fluorobenzoylformate can be synthesized through the esterification of 4-chloro-2-fluorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde derivatives.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Scientific Research Applications

Ethyl 4-chloro-2-fluorobenzoylformate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals . In medicinal chemistry, it is used to develop novel compounds with potential therapeutic applications . Additionally, it is employed in the synthesis of fluorinated compounds, which are valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluorobenzoylformate involves its ability to act as an electrophile in various chemical reactions . The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity towards nucleophiles . This reactivity is exploited in the synthesis of complex organic molecules, where it serves as an intermediate .

Comparison with Similar Compounds

Ethyl 4-Chlorobenzoyl Formate

- Molecular Formula : C₁₀H₉ClO₃ (MW: 228.63 g/mol)

- Key Difference : Lacks the fluorine substituent at the 2-position.

- Reduced polarity may decrease solubility in polar solvents compared to the fluorinated analog. Applications in less specialized syntheses where halogenated electronic tuning is unnecessary .

Ethyl 4-Chloro-3-Fluorobenzoylformate (CID 2758819)

- Molecular Formula : C₁₀H₈ClFO₃ (MW: 230.62 g/mol)

- Key Difference : Fluorine at the 3-position instead of 2.

- Impact :

- Altered dipole moment due to meta-fluoro substitution, influencing crystal packing and solubility.

- Steric and electronic effects may reduce binding affinity in biological targets compared to the 2-fluoro isomer.

- Isomeric differences highlight the importance of substituent positioning in drug design .

Ethyl 4-Fluorobenzoate Derivatives

- Example : 2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1, C₁₇H₁₅FO₃).

- Key Difference : Replaces the benzoylformate group with a benzoate ester.

- Impact :

Structural and Functional Analysis Table

Critical Discussion of Substituent Effects

Halogen Positioning :

- The 2-fluoro substituent in the target compound creates a stronger electron-withdrawing effect than the 3-fluoro isomer, enhancing the electrophilicity of the α-keto ester for nucleophilic attacks .

- Chlorine at the 4-position provides steric bulk and contributes to lipophilicity, influencing membrane permeability in bioactive contexts .

Functional Group Variations :

- Isomerism and Applications: The 2-fluoro isomer may exhibit superior bioactivity in pesticide intermediates compared to non-fluorinated analogs, as seen in studies of fluorinated agrochemicals .

Biological Activity

Ethyl 4-chloro-2-fluorobenzoylformate (CAS No. 228998-72-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

- Molecular Formula : CHClF O

- Molecular Weight : 230.62 g/mol

- CAS Number : 228998-72-9

Synthesis and Structure

This compound can be synthesized through various chemical pathways, often involving the reaction of 4-chloro-2-fluorobenzoic acid derivatives with ethyl formate under specific conditions. The structure features a benzoyl moiety substituted with chlorine and fluorine atoms, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. Research has shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines. For instance, derivatives of benzoylformates have been tested against human cancer cell lines such as MCF-7 (breast), SW-1990 (pancreatic), and SMMC-7721 (liver) cells.

- Cell Line Studies :

- In vitro studies demonstrated that this compound could inhibit cell proliferation in these lines, with IC values indicating potency comparable to established anticancer agents.

- Selectivity towards cancer cells over normal cells was noted, suggesting a favorable therapeutic index.

The proposed mechanism by which this compound exerts its anticancer effects includes:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in cell proliferation and survival.

- Disruption of the cell cycle, particularly at the G1/S checkpoint.

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various benzoylformate derivatives, including this compound. The results showed:

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | High |

| This compound | SW-1990 | 15.0 | Moderate |

| This compound | SMMC-7721 | 14.0 | High |

This study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Pharmacological Studies

Pharmacological assessments have indicated that this compound may also possess anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to modulate inflammatory pathways and inhibit bacterial growth.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.